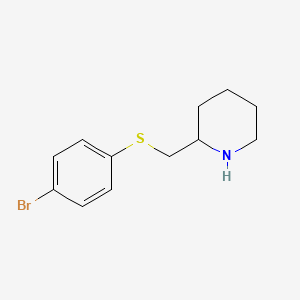

2-(((4-Bromophenyl)thio)methyl)piperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16BrNS |

|---|---|

Molecular Weight |

286.23 g/mol |

IUPAC Name |

2-[(4-bromophenyl)sulfanylmethyl]piperidine |

InChI |

InChI=1S/C12H16BrNS/c13-10-4-6-12(7-5-10)15-9-11-3-1-2-8-14-11/h4-7,11,14H,1-3,8-9H2 |

InChI Key |

BHNBREVDQYPEDB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(C1)CSC2=CC=C(C=C2)Br |

Origin of Product |

United States |

Synthetic Strategies and Methodologies

Direct Synthesis of 2-(((4-Bromophenyl)thio)methyl)piperidine

The direct formation of the target molecule can be envisioned through several modern synthetic routes that establish the key carbon-sulfur bond.

Nucleophilic Substitution Approaches

A primary and classical method for the formation of thioethers is the nucleophilic substitution reaction between a thiol and an alkyl halide. researchgate.netmasterorganicchemistry.com In this approach, the synthesis of this compound can be achieved by the reaction of a 2-(halomethyl)piperidine derivative with 4-bromothiophenol (B107966).

The key starting material, 2-(chloromethyl)piperidine, can be synthesized from piperidine (B6355638), formaldehyde (B43269), and hydrochloric acid under mild conditions. The reaction proceeds via the formation of a thiolate anion from 4-bromothiophenol, typically generated by using a suitable base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). This nucleophilic thiolate then displaces the halide from the 2-(halomethyl)piperidine. The reactivity of the alkyl halide is a crucial factor, with the rate of reaction generally increasing in the order of Cl < Br < I, reflecting the C-X bond strength and the stability of the leaving halide anion. libretexts.org

The reaction is typically performed in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724) (MeCN), to facilitate the Sₙ2 pathway. It is important to protect the piperidine nitrogen, for example with a Boc (tert-butyloxycarbonyl) group, prior to the substitution reaction to prevent side reactions, such as N-alkylation or reaction of the secondary amine with the base. The protecting group can be subsequently removed under acidic conditions.

Table 1: Proposed Nucleophilic Substitution Reaction

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

|---|

Methodologies Involving Thiol-Alkene or Thiol-Epoxy Click Chemistry Analogues

Thiol-ene "click" chemistry offers a highly efficient and atom-economical alternative for C-S bond formation. This reaction involves the addition of a thiol across a double bond and can be initiated by radicals or light. wikipedia.orgchem-station.com The process is characterized by high yields, stereoselectivity, and tolerance to a wide range of functional groups. wikipedia.org

A plausible synthetic route utilizing this methodology would involve the reaction between 4-bromothiophenol and an N-protected 2-vinylpiperidine. The synthesis of 2-vinylpyridine (B74390) is well-established, involving the condensation of 2-methylpyridine (B31789) with formaldehyde followed by dehydration. wikipedia.orggoogle.com Subsequent reduction of the pyridine (B92270) ring would yield 2-vinylpiperidine. The thiol-ene reaction typically proceeds via an anti-Markovnikov addition, where a thiyl radical adds to the alkene. This radical can be generated using a photoinitiator and UV or visible light. researchgate.netresearchgate.net Recent protocols have demonstrated that this reaction can even be promoted by purple light without a catalyst, forming a photo-active complex between the thiol and the alkene. unito.it

Table 2: Proposed Thiol-Ene Reaction Scheme

| Thiol | Alkene | Initiator | Product |

|---|

Application of Advanced Organic Synthesis Techniques

Modern organic synthesis has seen the development of powerful techniques that enable C-S bond formation under mild conditions, often leveraging photoredox or dual catalytic systems. These methods can provide alternative pathways to the target molecule or its analogues.

One such advanced method is photoredox/nickel dual catalysis, which facilitates the thioetherification of aryl bromides with thiols at room temperature. acs.org While this specific methodology is typically used for aryl C-S bond formation, analogous strategies are being developed for alkyl substrates.

Another cutting-edge approach involves organophotoredox catalysis for the coupling of redox-active esters (derived from carboxylic acids) with thiosulfonates to form thioethers. nih.gov This method generates alkyl radicals from readily accessible starting materials, which are then trapped by a sulfur source. Furthermore, direct C-H functionalization is emerging as a powerful tool. Strategies for the direct thiolation of C(sp³)–H bonds, including those on N-heterocycles, are being developed, which could potentially be applied to an appropriately substituted piperidine precursor. researchgate.net Thiol-free protocols using sources like tetramethylthiourea (B1220291) in photochemical organocatalytic systems also represent a novel avenue for thioether synthesis. unibo.itnih.gov

Synthesis of Related Piperidine and Thioether Derivatives

The synthesis of a diverse library of related compounds is crucial for structure-activity relationship studies. This involves versatile methods for constructing and functionalizing the piperidine ring and forming various thioether linkages.

Mannich Condensation Routes for Piperidine Scaffolds

The Mannich reaction is a classic three-component condensation involving an amine, a non-enolizable aldehyde (like formaldehyde), and a compound with an active hydrogen atom (like a ketone). This reaction is a powerful tool for constructing substituted piperidine rings. For instance, polysubstituted piperidin-4-ones can be synthesized through the Mannich condensation of a primary amine, an aldehyde, and a ketone. These piperidinone scaffolds serve as versatile intermediates that can be further functionalized. While not a direct route to the target molecule, the Mannich reaction provides fundamental access to the core piperidine structure, which can then be elaborated through subsequent reactions to install the desired thioether sidechain. ajchem-a.com

Transition-Metal Catalyzed Piperidine Functionalization

Transition-metal catalysis has revolutionized the ability to selectively functionalize otherwise unreactive C-H bonds. nih.gov Palladium-catalyzed reactions, in particular, have been extensively used for the C-H arylation of piperidines. acs.org By employing a directing group, specific C-H bonds on the piperidine ring can be activated for cross-coupling with aryl halides or other partners.

This strategy allows for the late-stage functionalization of complex piperidine-containing molecules. While arylation is common, methods for other C-H functionalizations, including C-S bond formation, are an active area of research. These techniques provide a powerful means to synthesize a wide range of piperidine derivatives with diverse substitution patterns, which would be challenging to access through traditional multi-step syntheses. researchgate.netencyclopedia.pub

Thiomethylation and Thioether Bond Formation Strategies

The formation of the thioether (C-S-C) linkage is a key step in the synthesis of this compound. This can be accomplished through several reliable methods. A common approach is the nucleophilic substitution (Sₙ2) reaction between a thiol and an alkyl halide. In this context, 4-bromothiophenol would act as the nucleophile, displacing a leaving group (e.g., tosylate, mesylate, or halide) from a 2-(hydroxymethyl)piperidine or 2-(halomethyl)piperidine precursor. wikipedia.org

Alternatively, thioethers can be formed via Ullmann-type coupling reactions, which are particularly useful for forming aryl-sulfur bonds. nih.gov Modern methods for thioether synthesis also include indium-catalyzed substitution of acetates with thiosilanes and reactions of Bunte salts with Grignard reagents, which advantageously avoid the use of malodorous thiols. organic-chemistry.org

Multi-Component Reactions in Piperidine-Containing Systems

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. researchgate.net MCRs are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity and diversity. acs.org

Several MCRs have been developed for the synthesis of highly functionalized piperidines. taylorfrancis.combas.bg For example, a one-pot, three-component reaction between aromatic aldehydes, amines, and β-keto esters can yield complex piperidine scaffolds under the catalysis of agents like ZrOCl₂·8H₂O or various nano-crystalline solid acids. taylorfrancis.combas.bg While these methods typically produce polysubstituted piperidones or related structures, the products can serve as versatile intermediates that can be further modified to access the desired 2-substituted piperidine core. The power of MCRs lies in their ability to construct the core heterocyclic structure and introduce multiple substituents in a single, convergent step. rsc.org

Utilization of Specialized Reagents (e.g., Katritzky Salts)

Specialized reagents can offer unique pathways for functionalization. Katritzky salts, which are N-substituted pyridinium (B92312) salts, are versatile intermediates in organic synthesis. rsc.org They are readily prepared from the condensation of primary amines with pyrylium (B1242799) salts. rsc.org

These salts have emerged as powerful tools for the deaminative functionalization of primary amines. researchgate.net An amine can be converted into a Katritzky salt, which then acts as a precursor for generating alkyl radicals under photoredox or transition-metal-catalyzed conditions. rsc.orgresearchgate.net These radicals can then participate in a variety of C-C bond-forming reactions. This strategy could be applied to a precursor containing a primary amine, such as a derivative of 2-(aminomethyl)piperidine, to introduce the (4-bromophenyl)thio group through a radical-based mechanism. The mild conditions and broad functional group tolerance make this an attractive modern approach for late-stage functionalization. rsc.org

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by mapping the chemical environments of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

Proton NMR (¹H NMR) Applications

A ¹H NMR spectrum for 2-(((4-Bromophenyl)thio)methyl)piperidine would provide critical information. Key expected signals would include:

Aromatic Protons: The protons on the 4-bromophenyl ring would typically appear as a set of doublets in the downfield region (approx. 7.0-7.6 ppm), characteristic of a para-substituted benzene (B151609) ring.

Piperidine (B6355638) Protons: The protons on the piperidine ring would show complex multiplets in the upfield region (approx. 1.2-3.5 ppm). The proton at the C2 position, being adjacent to the substituent, would be distinct.

Methylene (B1212753) Bridge Protons: The protons of the -CH₂-S- group, linking the piperidine and the thioether moiety, would likely appear as a multiplet, with its chemical shift influenced by the adjacent sulfur atom and the chiral center at C2 of the piperidine ring.

N-H Proton: The proton on the nitrogen of the piperidine ring would appear as a broad singlet, the chemical shift of which can be variable and concentration-dependent.

Carbon-13 NMR (¹³C NMR) Applications

The ¹³C NMR spectrum would complement the ¹H NMR data by showing a distinct signal for each unique carbon atom in the molecule. Expected signals would be found in the following regions:

Aromatic Carbons: Signals for the six carbons of the bromophenyl ring would appear in the aromatic region (approx. 115-140 ppm). The carbon atom bonded to the bromine (C-Br) would have a characteristic chemical shift, as would the carbon bonded to the sulfur atom (C-S).

Piperidine Carbons: The five carbon atoms of the piperidine ring would resonate in the aliphatic region (approx. 20-60 ppm). The C2 carbon, bearing the substituent, would be the most downfield of these.

Methylene Bridge Carbon: The carbon of the -CH₂-S- linker would also appear in the aliphatic region, typically between 30-45 ppm.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals, 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, helping to map out the proton connectivity within the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This would show direct correlations between each proton and the carbon atom it is attached to, allowing for the definitive assignment of carbon signals based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows longer-range couplings between protons and carbons (typically over 2-3 bonds). It would be crucial for establishing the connectivity between the piperidine ring, the methylene bridge, and the bromophenylthio group.

Infrared (IR) Spectroscopy

An IR spectrum would identify the functional groups present in the molecule. Key vibrational bands expected for this compound include:

N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹ corresponding to the secondary amine in the piperidine ring.

C-H (Aromatic) Stretch: Absorptions above 3000 cm⁻¹ from the C-H bonds on the bromophenyl ring.

C-H (Aliphatic) Stretch: Strong absorptions just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹) from the C-H bonds of the piperidine and methylene groups.

C=C (Aromatic) Stretch: Peaks in the 1450-1600 cm⁻¹ region characteristic of the benzene ring.

C-N Stretch: An absorption in the 1020-1250 cm⁻¹ range.

C-Br Stretch: A band in the fingerprint region, typically around 500-600 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the precise molecular weight and elemental formula of the compound. For C₁₂H₁₆BrNS, the expected exact mass would be calculated. The presence of bromine would be easily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two major peaks (M+ and M+2) of nearly equal intensity.

X-ray Diffraction Crystallography

If a suitable single crystal of the compound could be grown, X-ray crystallography would provide the most definitive structural information. This technique would determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. It would also confirm the relative stereochemistry at the C2 position of the piperidine ring and reveal the conformation of the piperidine ring and the orientation of the substituent.

Single-Crystal X-ray Structure Determination

No single-crystal X-ray diffraction data has been reported for this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and other crystallographic parameters remains undetermined.

Analysis of Intermolecular Interactions

Without a determined crystal structure, a detailed analysis of the intermolecular interactions, such as hydrogen bonding, halogen bonding, or stacking interactions, for this compound cannot be performed. Such analyses are contingent on precise atomic coordinate data obtained from X-ray crystallography.

Elemental Analysis

Published experimental data from elemental analysis (e.g., Carbon, Hydrogen, Nitrogen, Sulfur) confirming the elemental composition of this compound is not available in the reviewed scientific literature.

Conformational Analysis and Stereochemical Investigations

Experimental Conformational Analysis via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational preferences of molecules in solution. For 2-(((4-Bromophenyl)thio)methyl)piperidine, ¹H NMR spectroscopy, particularly the analysis of vicinal coupling constants (³J), provides valuable insight into the geometry of the piperidine (B6355638) ring and the orientation of its substituent.

The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. The substituent at the C2 position, -(CH₂)-S-(p-Br-Ph), can be oriented in either an axial or an equatorial position. These two chair conformers are in dynamic equilibrium.

Equatorial Conformer: The substituent occupies a position in the "equator" of the ring, pointing away from the ring's axis. This is generally the more stable conformation for bulky substituents, as it minimizes 1,3-diaxial interactions.

Axial Conformer: The substituent is oriented parallel to the axis of the ring. This can lead to significant steric clashes with the axial hydrogens at C4 and C6.

The determination of the predominant conformer is achieved by analyzing the coupling constants of the proton at C2 (the methine proton, H2). The magnitude of the coupling constant between H2 and the adjacent axial and equatorial protons at C3 (H3ax and H3eq) is dependent on the dihedral angle between them, as described by the Karplus equation.

A large coupling constant (typically 8-12 Hz) for ³J(H2ax, H3ax) is indicative of a trans-diaxial relationship, which is characteristic of an equatorial orientation of the substituent.

Smaller coupling constants for ³J(H2ax, H3eq) and ³J(H2eq, H3ax) (typically 2-5 Hz) are observed for axial-equatorial and equatorial-equatorial relationships.

In the case of an axial substituent, the H2 proton is equatorial. Therefore, it would exhibit smaller coupling constants to both H3 protons.

Experimental ¹H NMR studies on analogous 2-substituted piperidines often show a clear preference for the equatorial conformer. The analysis of the ¹H NMR spectrum of this compound would be expected to reveal coupling constants consistent with the substituent adopting an equatorial position to avoid steric hindrance.

Table 1: Hypothetical ¹H NMR Coupling Constants for Conformational Analysis

| Coupling Constant | Expected Value (Hz) - Equatorial Sub. | Expected Value (Hz) - Axial Sub. | Observed (Hypothetical) | Inferred Conformation |

| ³J(H2, H3ax) | 9.5 | 3.5 | 9.8 | Equatorial |

| ³J(H2, H3eq) | 3.0 | 4.5 | 3.2 | Equatorial |

The data presented in Table 1 is illustrative. The hypothetical "Observed" values strongly suggest that the (((4-Bromophenyl)thio)methyl) group predominantly occupies the equatorial position in the favored chair conformation of the piperidine ring.

Computational Modeling of Conformational Landscapes

To complement experimental data, computational modeling offers a powerful means to explore the full conformational space of this compound, quantify the relative stabilities of different conformers, and investigate dynamic processes.

Using computational chemistry methods, such as Density Functional Theory (DFT), the potential energy surface of the molecule can be systematically explored. The geometries of various possible conformers, including the axial and equatorial chair forms, as well as boat and twist-boat conformations, can be optimized to find their minimum energy structures.

A comprehensive conformational search would typically identify the equatorial-chair conformer as the global minimum, being significantly more stable than the axial-chair conformer. The higher energy of the axial conformer is primarily due to steric repulsion (1,3-diaxial interactions) between the bulky substituent and the axial hydrogens on the same side of the piperidine ring. Boat and twist-boat conformers are generally found to be considerably higher in energy and are not significantly populated at room temperature.

Table 2: Calculated Relative Energies of this compound Conformers

| Conformer | Method | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Equatorial-Chair | DFT (B3LYP/6-31G) | 0.00 | 98.9 |

| Axial-Chair | DFT (B3LYP/6-31G) | 2.50 | 1.1 |

| Twist-Boat | DFT (B3LYP/6-31G*) | 5.50 | <0.1 |

Note: The values in this table are representative and based on typical findings for similarly substituted piperidines.

The conformational equilibrium of the piperidine ring is heavily influenced by the nature of its substituents. In this compound, the (((4-Bromophenyl)thio)methyl) group is both bulky and flexible.

Steric Bulk: The sheer size of the substituent is the dominant factor favoring the equatorial position to avoid unfavorable steric interactions.

Electronic Effects: The bromine atom and the sulfur atom introduce electronic effects. While generally less impactful on the piperidine ring conformation than steric bulk, intramolecular interactions, such as weak hydrogen bonds or dipole-dipole interactions involving the sulfur atom or the aromatic ring, could subtly influence the rotational preferences of the side chain.

Side Chain Conformation: The flexibility of the CH₂-S linker allows the (4-Bromophenyl)thio moiety to adopt various orientations relative to the piperidine ring. Computational models can map these rotational energy barriers to identify the most stable rotamers of the side chain in both the equatorial and axial piperidine conformations.

The piperidine ring is not static; it undergoes dynamic processes, most notably ring inversion (or chair-flipping), where one chair conformer converts into the other.

Computational methods can be used to calculate the energy barrier for this ring inversion process. For piperidine itself, this barrier is around 10-11 kcal/mol. The presence of a bulky substituent at the C2 position can influence this barrier. Molecular dynamics (MD) simulations can also be employed to study the flexibility of the molecule over time, providing insights into the accessible conformations and the timescale of transitions between them. These studies would likely show that while ring inversion is possible, the equilibrium lies heavily towards the more stable equatorial conformer. The flexibility of the side chain would also be a key feature of the molecule's dynamic behavior.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict molecular properties.

This subsection would typically involve using DFT to find the most stable three-dimensional arrangement of the atoms in the 2-(((4-Bromophenyl)thio)methyl)piperidine molecule. The calculations would yield bond lengths, bond angles, and dihedral angles. Furthermore, an analysis of the electronic structure would provide information about the distribution of electrons within the molecule.

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's stability and reactivity. Global reactivity descriptors such as electronegativity, chemical hardness, and softness, derived from HOMO and LUMO energies, would further quantify its reactive nature.

The MEP surface is a visual tool used to understand the charge distribution and reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of negative (electron-rich, susceptible to electrophilic attack) and positive (electron-poor, susceptible to nucleophilic attack) potential.

Computational methods can predict the NLO properties of a molecule by calculating its polarizability and hyperpolarizability. These properties are of interest for applications in optoelectronics and materials science.

Molecular Dynamics Simulations for Conformational Sampling

MD simulations are a computational method for studying the physical movements of atoms and molecules over time. For this compound, MD simulations would be employed to explore its conformational landscape, identifying the different shapes the molecule can adopt and the energetic barriers between them. This is particularly important for a flexible molecule containing a piperidine (B6355638) ring.

Quantum Chemical Topology Methods (e.g., Atoms-in-Molecules (AIM), Electron Localization Function (ELF))

Quantum Chemical Topology (QCT) is a branch of theoretical chemistry that analyzes the scalar and vector fields derived from quantum mechanics to partition chemical systems and characterize their properties. researchgate.net Two of the most prominent methods within this framework are the Quantum Theory of Atoms in Molecules (QTAIM), often called Atoms-in-Molecules (AIM), and the Electron Localization Function (ELF).

Atoms-in-Molecules (AIM): Developed by Richard Bader, the AIM theory defines atoms and chemical bonds based on the topology of the electron density, which is an experimentally observable quantity. wikipedia.org According to QTAIM, atoms are defined as regions of space bounded by zero-flux surfaces in the gradient vector field of the electron density. wikipedia.orgmcmaster.ca

For a molecule like this compound, an AIM analysis would involve:

Identification of Critical Points: Locating points where the gradient of the electron density is zero. These include nuclear attractors (corresponding to atomic nuclei), bond critical points (BCPs) located between bonded atoms, ring critical points, and cage critical points.

Bond Path Analysis: Tracing the paths of maximum electron density that link the nuclei of bonded atoms. The presence of a bond path between two nuclei is a necessary condition for the existence of a chemical bond.

Analysis of BCP Properties: The properties of the electron density at the bond critical points, such as its magnitude (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), provide quantitative information about the nature of the chemical bonds. For instance, the values can help distinguish between covalent bonds (e.g., C-C, C-H, C-N, C-S bonds within the molecule) and weaker non-covalent interactions.

A hypothetical AIM study on this compound could provide detailed insights into the electronic nature of the C-S thioether linkage, the C-Br bond on the phenyl ring, and the various bonds within the piperidine ring. It could quantify the degree of covalent character and bond strength for each interaction.

Electron Localization Function (ELF): The Electron Localization Function (ELF) is a measure of the likelihood of finding an electron in the neighborhood of a reference electron with the same spin. wikipedia.org It provides a powerful method for visualizing and analyzing electron pair localization in multielectronic systems in a chemically intuitive way. wikipedia.orgnumberanalytics.com ELF values range from 0 to 1, where a high value (close to 1) corresponds to regions of high electron localization, such as covalent bonds, lone pairs, and atomic cores. q-chem.com

An ELF analysis of this compound would:

Visualize Chemical Bonds and Lone Pairs: Generate 3D isosurface plots that clearly demarcate the regions corresponding to covalent bonds (e.g., C-C, C-N, C-S) and the non-bonding lone pairs on the nitrogen and sulfur atoms.

Characterize Aromaticity: Analyze the electron delocalization in the 4-bromophenyl ring.

Study Electronic Structure: Provide a clear separation between core and valence electron shells for each atom in the molecule. wikipedia.org

The table below illustrates the type of data that would be generated from a hypothetical AIM analysis at a bond critical point (BCP) for a selected bond in the molecule.

| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | Bond Character |

| C-S | Value | Value | Covalent |

| C-Br | Value | Value | Polar Covalent |

| N-C (piperidine) | Value | Value | Covalent |

Note: The values in this table are placeholders and represent the type of data that would be obtained from an actual AIM calculation.

Ligand-Based Computational Approaches (focused on structural interactions)

Ligand-based drug design relies on the knowledge of molecules that are known to bind to a specific biological target. numberanalytics.comwikipedia.org This approach is particularly useful when the three-dimensional structure of the target protein is unknown. iaanalysis.com Key methods include pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies.

Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger its biological response. wikipedia.orgdovepress.com These features typically include hydrogen bond donors, hydrogen bond acceptors, aromatic rings, hydrophobic centers, and charged groups. wikipedia.org

For a compound like this compound, if it were part of a series of biologically active molecules, a pharmacophore model could be developed. This process would involve:

Conformational Analysis: Generating a set of low-energy conformations for the active molecules.

Feature Identification: Identifying common chemical features present in the active compounds.

Superposition and Model Generation: Aligning the molecules based on these common features to create a 3D pharmacophore model that defines the spatial arrangement of these essential interaction points.

Validation: Testing the model's ability to distinguish between active and inactive molecules.

Such a model could then be used to virtually screen large chemical databases to identify new, structurally diverse compounds with the potential for similar biological activity. fiveable.menih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. industrialchemistryconsulting.comnih.gov The fundamental principle is that the structural properties of a molecule determine its activity. industrialchemistryconsulting.com

A QSAR study for a series of analogues of this compound would involve:

Data Set Collection: Assembling a set of molecules with known biological activities.

Descriptor Calculation: Calculating various molecular descriptors for each compound. These can include physicochemical properties (e.g., logP, molecular weight), electronic descriptors (e.g., partial charges), and topological or 3D descriptors.

Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that correlates the descriptors with biological activity. fiveable.me

Model Validation: Rigorously testing the model's statistical significance and predictive power. nih.gov

A validated QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design and optimization of more potent molecules. deeporigin.com The table below shows a hypothetical structure of a QSAR data table.

| Compound | Molecular Descriptor 1 | Molecular Descriptor 2 | Biological Activity (e.g., IC₅₀) |

| Analogue 1 | Value | Value | Value |

| Analogue 2 | Value | Value | Value |

| Analogue 3 | Value | Value | Value |

Note: This table illustrates the format of data used in a QSAR study. All entries are hypothetical.

Chemical Reactivity and Derivatization Studies

Reactions Involving the Piperidine (B6355638) Nitrogen

The secondary amine within the piperidine ring is a key center of reactivity, characterized by its basicity and nucleophilicity.

The nucleophilic character of the piperidine nitrogen allows it to readily participate in reactions with a wide range of electrophiles. This reactivity is fundamental to many of the derivatization strategies discussed in the following sections.

The nucleophilic piperidine nitrogen can be readily alkylated or arylated to form a diverse range of tertiary amine derivatives.

N-Alkylation is a common transformation for secondary amines like piperidine. This reaction typically involves the treatment of the piperidine derivative with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base to neutralize the hydrogen halide byproduct. Common bases used for this purpose include potassium carbonate (K₂CO₃) or sodium hydride (NaH) in an appropriate solvent such as dimethylformamide (DMF) or acetonitrile (B52724) (MeCN). researchgate.netresearchgate.net The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism. To favor mono-alkylation and prevent the formation of a quaternary ammonium (B1175870) salt, the alkylating agent can be added slowly to ensure the piperidine is in excess. researchgate.net

Alternatively, reductive amination provides another route to N-alkylated products. This involves the reaction of the piperidine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ using a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

N-Arylation reactions, particularly palladium-catalyzed cross-coupling reactions, have become a staple for forming C-N bonds with aryl halides. The Buchwald-Hartwig amination is a powerful method for this transformation, allowing for the coupling of amines with aryl bromides. wikipedia.orgorganic-chemistry.orglibretexts.org In a typical protocol, 2-(((4-Bromophenyl)thio)methyl)piperidine could be coupled with another aryl halide or triflate in the presence of a palladium catalyst (such as Pd(OAc)₂ or Pd₂(dba)₃), a phosphine (B1218219) ligand (like XPhos or BINAP), and a base (commonly a strong, non-nucleophilic base like sodium tert-butoxide, NaOtBu). nih.gov The choice of ligand is crucial and can significantly impact the scope and efficiency of the reaction. nih.gov

Interactive Table 1: General Conditions for N-Alkylation and N-Arylation of Piperidine Derivatives

| Reaction Type | Typical Reagents | Catalyst/Ligand | Base | Solvent | Temperature |

|---|---|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | N/A | K₂CO₃, NaH | DMF, Acetonitrile | Room Temp. to 70°C |

| N-Arylation (Buchwald-Hartwig) | Aryl Halide (Ar-X) | Pd(OAc)₂, XPhos | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | 80-110°C |

Transformations at the Thioether Moiety

The thioether linkage, with its sulfur atom, offers another avenue for chemical modification, primarily through oxidation or by leveraging its nucleophilic properties.

The sulfur atom in the thioether group is in a low oxidation state (-2) and can be readily oxidized to form the corresponding sulfoxide (B87167) (S=O) or sulfone (SO₂). The extent of oxidation can often be controlled by the choice of oxidant and the reaction conditions. researchgate.net

For the selective oxidation to the sulfoxide, mild oxidizing agents are typically employed. A common and effective reagent is hydrogen peroxide (H₂O₂), often used in a solvent like glacial acetic acid. nih.govresearchgate.net This method is considered environmentally friendly ("green") as the primary byproduct is water. nih.gov The reaction is generally performed at room temperature and can provide high yields of the sulfoxide with minimal over-oxidation to the sulfone. nih.govresearchgate.net

To achieve complete oxidation to the sulfone, stronger oxidizing agents or more forcing conditions are required. Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for this transformation. masterorganicchemistry.comorganic-chemistry.org Typically, using two or more equivalents of m-CPBA ensures the full conversion of the sulfide (B99878) to the sulfone. organic-chemistry.orgderpharmachemica.com Other reagents capable of effecting this oxidation include Oxone® (potassium peroxymonosulfate) and sodium tungstate (B81510) with hydrogen peroxide. rsc.orgchemicalforums.com

Interactive Table 2: Representative Oxidation of Aryl Alkyl Sulfides

| Product | Oxidizing Agent | Solvent | Temperature | Typical Yield | Reference |

|---|---|---|---|---|---|

| Sulfoxide | H₂O₂ (30%) | Glacial Acetic Acid | Room Temp. | >90% | nih.gov |

| Sulfone | m-CPBA (2 equiv.) | Dichloromethane (DCM) | 35°C | High | derpharmachemica.com |

| Sulfone | H₂O₂ / Na₂WO₄ | - (Solvent-free) | Room Temp. | High | researchgate.net |

The sulfur atom of a thioether is nucleophilic due to its lone pairs of electrons. msu.edu It is generally a better nucleophile than the oxygen atom of an ether because sulfur's valence electrons are held less tightly and are more polarizable. masterorganicchemistry.comyoutube.com This nucleophilicity allows sulfides to react with electrophiles, such as alkyl halides, to form sulfonium (B1226848) salts. msu.edulibretexts.org This reaction is analogous to the quaternization of tertiary amines.

Conversely, the thioether sulfur can also act as an electrophile under specific conditions. acsgcipr.org For the sulfur to become electrophilic, it typically needs to be attached to a good leaving group. This "umpolung" (reversal of polarity) strategy activates the sulfur towards attack by a carbon nucleophile, such as a Grignard reagent or an organolithium compound, to form a new carbon-sulfur bond. acsgcipr.org

Modifications at the Bromophenyl Group

The 4-bromophenyl moiety is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably through palladium-catalyzed cross-coupling chemistry.

The Suzuki-Miyaura coupling is a highly effective method for forming a new carbon-carbon bond at the position of the bromine atom. libretexts.orgorganic-chemistry.org This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. mdpi.commdpi.com A wide array of aryl, heteroaryl, vinyl, and alkyl boronic acids can be used, allowing for the introduction of diverse substituents. Typical catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and common bases include potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄). mdpi.commdpi.com

In addition to C-C bond formation, the bromo-substituent can be replaced with other functional groups. As mentioned in section 6.1.2, the Buchwald-Hartwig amination allows for the formation of a C-N bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.org Similarly, analogous palladium-catalyzed reactions can be used for C-O coupling (with alcohols or phenols) and C-S coupling (with thiols) to form aryl ethers and aryl thioethers, respectively. wikipedia.org These reactions significantly expand the range of possible derivatives that can be synthesized from the this compound core structure.

Interactive Table 3: Cross-Coupling Reactions of Aryl Bromides

| Reaction Name | Coupling Partner | Catalyst System (Example) | Base (Example) | Bond Formed |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄ | K₂CO₃ | Aryl-R (C-C) |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃ / XPhos | NaOtBu | Aryl-NR₂ (C-N) |

Cross-Coupling Reactions for Further Functionalization (e.g., Suzuki, Sonogashira, Heck)

The bromine atom on the phenyl ring of this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. masterorganicchemistry.com

Suzuki-Miyaura Coupling: This reaction is a widely used method for forming biaryl structures by coupling an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govorganic-chemistry.org For this compound, a Suzuki-Miyaura reaction would enable the introduction of various aryl or heteroaryl substituents at the 4-position of the phenyl ring. The general stability and commercial availability of a wide range of boronic acids make this a highly attractive method for generating a library of derivatives. mdpi.commdpi.com The thioether group is generally stable under Suzuki coupling conditions. researchgate.net

Interactive Data Table: Representative Suzuki-Miyaura Coupling Reactions

| Entry | Boronic Acid/Ester | Catalyst | Base | Solvent | Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-(((4-Biphenylyl)thio)methyl)piperidine |

| 2 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 2-(((4-(3-Pyridinyl)phenyl)thio)methyl)piperidine |

| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 2-MeTHF | 2-(((4'-(Methoxy)biphenyl-4-yl)thio)methyl)piperidine |

| 4 | Methylboronic acid | Pd(PCy₃)₂Cl₂ | K₃PO₄ | Toluene | 2-(((4-Tolyl)thio)methyl)piperidine |

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and a base, such as an amine. nih.gov Applying this to this compound would allow for the introduction of various alkynyl groups. These alkynylated derivatives can serve as key intermediates for further transformations. Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. organic-chemistry.orgresearchgate.net The presence of a thioether is generally well-tolerated in Sonogashira couplings. researchgate.net

Interactive Data Table: Potential Sonogashira Coupling Reactions

| Entry | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Product |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 2-(((4-(Phenylethynyl)phenyl)thio)methyl)piperidine |

| 2 | Trimethylsilylacetylene | Pd(OAc)₂/PPh₃ | CuI | i-Pr₂NH | DMF | 2-(((4-((Trimethylsilyl)ethynyl)phenyl)thio)methyl)piperidine |

| 3 | Propargyl alcohol | Pd(PPh₃)₄ | CuI | Et₃N | Acetonitrile | 3-(4-(((Piperidin-2-yl)methyl)thio)phenyl)prop-2-yn-1-ol |

| 4 | 1-Heptyne | PdCl₂(CH₃CN)₂ | None (Cu-free) | Piperidine | Toluene | 2-(((4-(Hept-1-yn-1-yl)phenyl)thio)methyl)piperidine |

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction would enable the vinylation of the bromophenyl ring of the target compound. The regioselectivity and stereoselectivity of the Heck reaction can often be controlled by the choice of catalyst, ligands, and reaction conditions. libretexts.orgbeilstein-journals.org

Interactive Data Table: Exemplary Heck Coupling Reactions

| Entry | Alkene | Catalyst | Base | Solvent | Product |

| 1 | Styrene | Pd(OAc)₂ | Et₃N | DMF | (E)-2-(((4-(2-Phenylvinyl)phenyl)thio)methyl)piperidine |

| 2 | Methyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | Methyl (E)-3-(4-(((piperidin-2-yl)methyl)thio)phenyl)acrylate |

| 3 | 1-Octene | PdCl₂(PPh₃)₂ | NaOAc | NMP | 2-(((4-((E)-Oct-1-en-1-yl)phenyl)thio)methyl)piperidine |

| 4 | Cyclohexene | Pd(OAc)₂/dppf | Cs₂CO₃ | Dioxane | 2-(((4-(Cyclohex-1-en-1-yl)phenyl)thio)methyl)piperidine |

Other Aromatic Substitution or Functionalization Reactions

Beyond palladium-catalyzed cross-coupling, the aromatic ring of this compound can undergo other substitution and functionalization reactions. Nucleophilic aromatic substitution (SNAr) reactions are generally difficult on simple aryl bromides unless activated by strong electron-withdrawing groups. However, under specific conditions, such as using strong nucleophiles and catalysts, substitution of the bromine atom can be achieved. nih.govresearchgate.net For instance, the synthesis of aryl thioethers from aryl halides can be accomplished under mild conditions using additives like 18-crown-6-ether. nih.gov It is also conceivable to convert the aryl bromide to an organometallic reagent, such as an organolithium or Grignard reagent, which can then react with various electrophiles. However, the compatibility of the thioether and the piperidine N-H group with these highly reactive intermediates would need to be considered.

Another potential functionalization is the direct C-H functionalization of the aromatic ring, although this can be challenging in terms of regioselectivity. Alternatively, the thioether linkage itself can be a site for chemical modification. Oxidation of the sulfide to a sulfoxide or a sulfone would significantly alter the electronic and steric properties of the molecule, which could be a strategy in derivatization for structure-activity relationship studies. masterorganicchemistry.com

Synthesis of Derivatives for Structure-Activity Relationship Studies (focused on chemical modifications)

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. nih.govdndi.org For this compound, derivatization can be systematically performed at three main positions: the piperidine ring, the phenyl ring, and the thioether linkage.

Modifications of the Piperidine Ring: The piperidine moiety is a common scaffold in many pharmaceuticals due to its favorable physicochemical properties. researchgate.netnih.govajchem-a.comijnrd.org The secondary amine of the piperidine ring is a prime site for modification. N-alkylation, N-acylation, or N-arylation can introduce a wide variety of substituents, altering properties such as lipophilicity, polarity, and basicity. researchgate.net These modifications can influence the compound's pharmacokinetic and pharmacodynamic profile. For instance, introducing a basic side chain could enhance solubility, while a lipophilic group might improve membrane permeability.

Modifications of the Phenyl Ring: As discussed in section 6.3.1, the bromophenyl group is readily functionalized via cross-coupling reactions. This allows for the systematic exploration of the effect of different substituents at the 4-position of the phenyl ring. Varying the size, electronic properties (electron-donating vs. electron-withdrawing), and hydrogen-bonding capacity of the substituent can provide valuable insights into the SAR. researchgate.net

Modifications of the Thioether Linkage: The thioether linkage can be modified to explore its role in biological activity. As mentioned, oxidation to the corresponding sulfoxide or sulfone introduces polar functional groups and changes the geometry around the sulfur atom. Alternatively, the entire thioether moiety could be replaced with other linkers, such as an ether, an amine, or a direct C-C bond, to probe the importance of the sulfur atom for activity.

The synthesis of these derivatives allows for a systematic investigation into how each part of the molecule contributes to its biological effects, guiding the design of more potent and selective compounds. nih.govdndi.org

No Publicly Available Research Found for "this compound" in Chemical Synthesis Applications

Following a comprehensive investigation of scientific databases and publicly available literature, no specific information was found regarding the chemical compound “this compound” and its applications in chemical synthesis as a precursor or ligand component. The search encompassed inquiries into its utility as a building block in complex organic synthesis and its role as a chemical ligand in metal-catalyzed reactions.

The search results did identify research on related but structurally distinct compounds, including other piperidine derivatives and molecules containing a bromophenylthio moiety. However, none of the retrieved documents provided data directly pertaining to this compound. General methodologies for the synthesis of thioethers and the use of piperidine-containing ligands in catalysis were found, but a direct link to the specified compound could not be established.

Consequently, it is not possible to generate the requested in-depth article focusing on the chemical synthesis applications of “this compound” due to the absence of available scientific data. The compound may be a novel chemical entity that has not yet been described in the literature, or it may be known by a different chemical name not used in the search queries. Without foundational research on its synthesis and reactivity, any discussion of its potential applications would be purely speculative and would not meet the required standards of scientific accuracy.

Therefore, the following sections of the requested article remain unwritten, pending the future publication of research on this specific compound:

Applications in Chemical Synthesis As a Precursor or Ligand Component7.1. Utility As a Building Block in Complex Organic Synthesis7.2. Role As a Chemical Ligand or Ligand Component in Metal Catalyzed Reactions7.2.1. Design and Synthesis of Functional Ligands7.2.2. Investigation of Ligand Metal Coordination and Catalytic Performance

A table of mentioned compounds cannot be generated as no compounds were discussed in the context of the primary subject.

Future Research Directions

Development of Novel and Sustainable Synthetic Routes

Future synthetic research will likely focus on developing more efficient, environmentally friendly, and cost-effective methods for the preparation of 2-(((4-Bromophenyl)thio)methyl)piperidine and its analogs.

Current and Foreseeable Synthetic Approaches:

The traditional synthesis would likely involve the nucleophilic substitution of a 2-(halomethyl)piperidine derivative with 4-bromothiophenol (B107966). Key areas for future development in this realm include:

Green Chemistry Approaches: Moving away from hazardous solvents and reagents is a major goal in modern organic synthesis. nih.govunibo.it Future routes could employ benign solvents like water or ethanol, or even solvent-free conditions. nih.gov The use of solid acid catalysts, for instance, could provide a recyclable and less corrosive alternative to traditional acid catalysts for reactions involving alcohol precursors. nih.gov

Catalytic C-S Bond Formation: Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern synthesis. researchgate.net Research into novel catalysts, particularly those based on earth-abundant metals, could lead to more sustainable methods for forming the aryl thioether bond. rsc.org

One-Pot Syntheses: Combining multiple synthetic steps into a single reaction vessel improves efficiency and reduces waste. Future research could explore one-pot procedures starting from more readily available precursors, such as furfural, to construct the piperidine (B6355638) ring, followed by in-situ functionalization and thioether formation. nih.gov

Thiol-Free Reagents: The use of malodorous and easily oxidized thiols can be problematic. The development of thiol-free sulfur sources, such as xanthates or isothiouronium salts, presents a more sustainable and operationally simple alternative for the synthesis of thioethers. mdpi.comresearchgate.net

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Advantages | Potential for Future Research |

| Nucleophilic Substitution | Well-established, straightforward | Greener solvents, phase-transfer catalysis |

| Metal-Catalyzed Coupling | High efficiency, broad scope | Earth-abundant metal catalysts, lower catalyst loading |

| One-Pot Procedures | Increased efficiency, reduced waste | Tandem catalysis, novel cascade reactions |

| Thiol-Free Reagents | Odorless, stable precursors | Expansion of substrate scope, milder reaction conditions |

Advanced Spectroscopic Characterization Techniques

A comprehensive understanding of the three-dimensional structure and conformational dynamics of this compound is crucial for predicting its properties and interactions.

Future Spectroscopic Investigations:

Multi-dimensional NMR Spectroscopy: While standard 1D ¹H and ¹³C NMR are routine, advanced 2D NMR techniques like COSY, HSQC, and HMBC are invaluable for unambiguous assignment of all proton and carbon signals, especially for complex piperidine derivatives. optica.orgnih.gov

Conformational Analysis by NMR: Variable temperature (VT) NMR studies can provide insights into the conformational flexibility of the piperidine ring and the rotation around the C-S and C-N bonds. nih.gov Nuclear Overhauser Effect (NOE) experiments can help determine the preferred spatial arrangement of the substituents.

Vibrational Spectroscopy: Advanced techniques such as Raman spectroscopy, in conjunction with theoretical calculations, can provide detailed information about the vibrational modes of the molecule, offering insights into bonding and intermolecular interactions.

X-ray Crystallography: Obtaining a single crystal structure would provide definitive information about the solid-state conformation and intermolecular packing of the molecule. chemrxiv.org This data is invaluable for validating computational models.

Expansion of Computational Modeling Applications

In silico methods are becoming increasingly powerful for predicting molecular properties and guiding experimental work.

Potential Computational Studies:

Density Functional Theory (DFT) Calculations: DFT can be used to predict a wide range of properties, including optimized molecular geometry, vibrational frequencies (for comparison with IR and Raman spectra), and electronic properties such as HOMO-LUMO energy gaps, which are important for understanding reactivity. tandfonline.comacs.org DFT calculations can also be used to investigate reaction mechanisms and predict the regioselectivity of derivatization reactions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling: If a series of analogs of this compound were synthesized and tested for a particular biological activity, QSAR models could be developed to correlate structural features with activity. tandfonline.comtandfonline.com This would enable the rational design of more potent compounds.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule in different environments, such as in solution or in the binding site of a protein. nih.govrsc.org This can be particularly useful for understanding how the molecule interacts with biological targets.

Table 2: Predicted Spectroscopic Data (Hypothetical)

| Technique | Predicted Chemical Shifts / Frequencies |

| ¹H NMR (CDCl₃) | δ 7.4-7.5 (d, 2H), 7.1-7.2 (d, 2H), 2.9-3.1 (m, 2H), 2.5-2.7 (m, 3H), 1.4-1.8 (m, 6H) |

| ¹³C NMR (CDCl₃) | δ 135-137 (C), 131-133 (CH), 129-131 (CH), 120-122 (C), 55-57 (CH), 46-48 (CH₂), 38-40 (CH₂), 29-31 (CH₂), 24-26 (CH₂) |

| FT-IR (KBr) | ν 3000-2800 cm⁻¹ (C-H), 1580-1560 cm⁻¹ (C=C), 1100-1000 cm⁻¹ (C-N), 750-650 cm⁻¹ (C-S) |

Note: These are hypothetical values based on typical ranges for similar structural motifs.

Exploration of New Chemical Transformations and Derivatizations

The structure of this compound offers several sites for chemical modification, allowing for the synthesis of a library of related compounds with potentially diverse properties.

Future Derivatization Strategies:

Oxidation of the Thioether: The sulfur atom can be selectively oxidized to the corresponding sulfoxide (B87167) and sulfone using mild oxidizing agents. acs.org These derivatives would have significantly different electronic properties and hydrogen bonding capabilities, which could be useful for modulating biological activity or material properties.

N-Alkylation of the Piperidine Ring: The secondary amine of the piperidine ring is a key site for functionalization. N-alkylation with various alkyl halides or other electrophiles can be used to introduce a wide range of substituents, which can influence the molecule's solubility, basicity, and steric profile. acs.orgresearchgate.net

Modification of the Aromatic Ring: The bromine atom on the phenyl ring is a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This would allow for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups.

Functionalization of the Piperidine Ring: While more challenging, methods for the functionalization of the C-H bonds of the piperidine ring are being developed. acs.org This could allow for the introduction of additional substituents at other positions on the ring, leading to a greater diversity of structures. whiterose.ac.uk

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.